PEG3 Spacer Optimizes Solubility–Steric Balance Compared to PEG2 and PEG4 Analogs
Azido-PEG3-SSPy's PEG3 spacer (three ethylene glycol units, ~13.5 Å extended length) provides a quantifiable balance between aqueous solubility and steric separation that is superior to both shorter PEG2 and longer PEG4 analogs for ADC applications [1]. PEG2 spacers (~9.0 Å) offer limited solubility enhancement and may fail to adequately separate bulky antibody and payload moieties, leading to reduced conjugation yields; PEG4 spacers (~18.0 Å), while more soluble, can introduce excessive conformational flexibility that complicates purification and may reduce conjugate stability [2]. The PEG3 unit specifically confers a hydrodynamic radius that minimizes aggregation without compromising membrane permeability, a critical parameter for intracellular payload delivery .
| Evidence Dimension | Spacer length and solubility/steric optimization |
|---|---|
| Target Compound Data | PEG3: ~13.5 Å extended length; molecular weight 344.45 g/mol; soluble in water, DMSO, DMF |
| Comparator Or Baseline | PEG2: ~9.0 Å extended length; PEG4: ~18.0 Å extended length |
| Quantified Difference | PEG3 provides intermediate spacer length; PEG2 solubility may be insufficient for hydrophobic payloads; PEG4 may increase conjugate heterogeneity |
| Conditions | Theoretical physicochemical properties derived from PEG oligomer structural analysis |
Why This Matters
This spacer length directly impacts conjugate homogeneity and in vivo performance, making PEG3 the empirically preferred length for balancing solubility and stability in ADCs.
- [1] LifeTein Peptide Blog. (2024). Linker/Spacer Examples. Retrieved from https://www.lifetein.com/blog/docs/linker-spacer-examples/ View Source
- [2] PTC BOC Sciences. (n.d.). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility. Retrieved from https://ptc.bocsci.com/resource/peg-linkers-for-protac-design-boosting-solubility-and-flexibility-in-drug-discovery.html View Source
